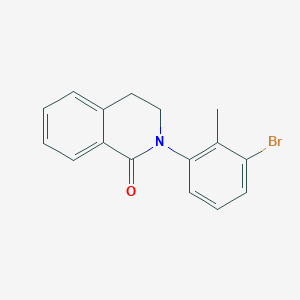![molecular formula C12H9N3O B8512572 6-Phenyl-4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8512572.png)
6-Phenyl-4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Phenyl-4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its fused pyrrolo and pyrimidine rings, which contribute to its unique chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine typically involves the reaction of 6-aryl-7-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-ones with various reagents. For instance, the reaction with 1-chloropropan-2-ol, 3-chloropropane-1,2-diol, and 2-(2-chloroethoxy)ethanol can yield the desired compound . The reaction conditions often include the use of anhydrous potassium carbonate in dimethylformamide (DMF) at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as those in laboratory settings. The scalability of these reactions is facilitated by the availability of starting materials and reagents.
化学反应分析
Types of Reactions
6-Phenyl-4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl halides, anhydrous potassium carbonate, and various solvents such as DMF . The reaction conditions are typically mild, often carried out at room temperature.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities.
科学研究应用
6-Phenyl-4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 6-Phenyl-4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking their function . This inhibition can lead to various biological effects, including the induction of apoptosis in cancer cells and the suppression of inflammatory responses .
相似化合物的比较
Similar Compounds
7H-pyrrolo[2,3-d]pyrimidin-4-ol: This compound shares a similar core structure but lacks the phenyl group at the 6-position.
4-chloro-7H-pyrrolo[2,3-d]pyrimidine: This derivative has a chlorine atom at the 4-position instead of a hydroxyl group.
Uniqueness
6-Phenyl-4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine is unique due to its phenyl substitution at the 6-position, which can enhance its biological activity and specificity compared to other similar compounds . This substitution can also influence the compound’s chemical reactivity and interaction with molecular targets.
属性
分子式 |
C12H9N3O |
|---|---|
分子量 |
211.22 g/mol |
IUPAC 名称 |
6-phenyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H9N3O/c16-12-9-6-10(8-4-2-1-3-5-8)15-11(9)13-7-14-12/h1-7H,(H2,13,14,15,16) |
InChI 键 |
GAMJQSLUWWEVCN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC3=C(N2)N=CNC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


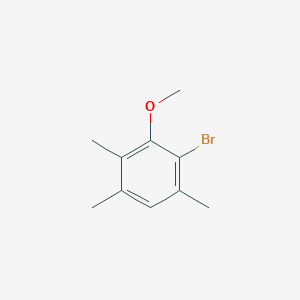
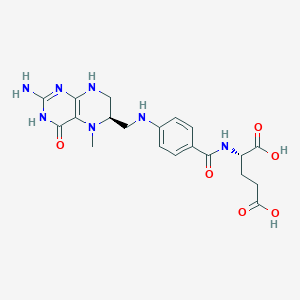
![1H-Pyrrolo[2,3-b]pyridine-5-methanamine, 2-(trifluoromethyl)-](/img/structure/B8512507.png)

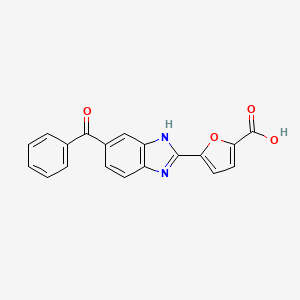
![2-[Amino-(2-chlorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B8512532.png)
![1,2,3,5,10,10a-Hexahydropyrrolo[1,2-b]isoquinolin-10-ol](/img/structure/B8512537.png)
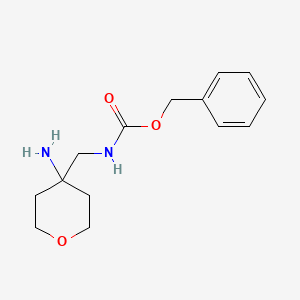
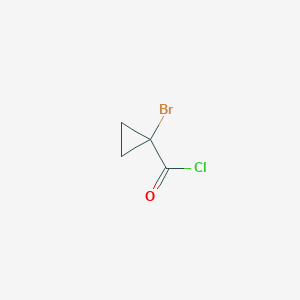
![Ethyl 2-[4-(2-aminoethyl)-phenoxy]-2-methylpropionate](/img/structure/B8512560.png)
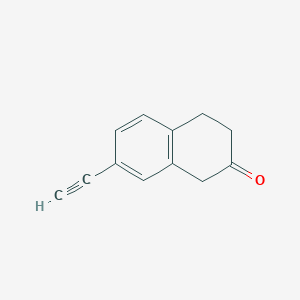
![4-Chloro-7-iodo-8-phenyl-1H-chromeno[7,8-d]imidazol-6-one](/img/structure/B8512584.png)
![6-chloro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8512587.png)
